molecular formula C26H40N4O4 B12706006 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide CAS No. 94021-18-8

3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide

Cat. No.: B12706006
CAS No.: 94021-18-8
M. Wt: 472.6 g/mol
InChI Key: HHFYZNZYDFPOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthrylene core, which is linked to two trimethylpropylammonium groups through imino linkages. The presence of dihydroxide groups further adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide typically involves multiple steps, starting from the preparation of the anthrylene core. The anthrylene core is first synthesized through a series of reactions involving aromatic compounds and oxidizing agents. The imino linkages are then introduced through a condensation reaction with appropriate amines. Finally, the trimethylpropylammonium groups are added via quaternization reactions, and the dihydroxide groups are introduced through hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted ammonium compounds.

Scientific Research Applications

3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide involves its interaction with specific molecular targets and pathways. The compound’s anthrylene core allows it to intercalate into DNA, affecting gene expression and cellular processes. The trimethylpropylammonium groups enhance its solubility and facilitate its transport across cell membranes. The dihydroxide groups contribute to its reactivity and ability to form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylammonium) dihydroxide
  • 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dichloride
  • 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dimethylsulfate

Uniqueness

The uniqueness of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide lies in its specific structural features, such as the combination of the anthrylene core with trimethylpropylammonium groups and dihydroxide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

94021-18-8

Molecular Formula

C26H40N4O4

Molecular Weight

472.6 g/mol

IUPAC Name

3-[[9,10-dioxo-4-[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;dihydroxide

InChI

InChI=1S/C26H36N4O2.2H2O/c1-29(2,3)17-9-15-27-21-13-14-22(28-16-10-18-30(4,5)6)24-23(21)25(31)19-11-7-8-12-20(19)26(24)32;;/h7-8,11-14H,9-10,15-18H2,1-6H3;2*1H2

InChI Key

HHFYZNZYDFPOJY-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-].[OH-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.